Isosorbide dinitrate is classified as an organic nitrate antianginal drug. Its IUPAC name is 1,4:3,6-dianhydro-2,5-di-O-nitro-D-glucitol. This compound is derived from isosorbide, which itself is obtained from sorbitol through dehydration reactions. Isosorbide dinitrate serves primarily as a vasodilator, helping to alleviate conditions caused by inadequate blood flow to the heart .
The synthesis of isosorbide dinitrate involves several steps:
The nitration process typically requires careful control of temperature and reagent concentrations to ensure high yield and purity. For instance, the nitration reaction can be conducted at low temperatures to minimize side reactions that could lead to degradation or polymerization of the product .
Isosorbide dinitrate has a molecular formula of and a molecular weight of approximately 236.14 g/mol. The structure features two nitro groups attached to the isosorbide framework, which consists of a furan ring system. The presence of four chiral centers contributes to its stereochemistry. The compound's melting point is around 70 °C, and it appears as an ivory white crystalline powder .
Isosorbide dinitrate can participate in various chemical reactions:
The therapeutic action of isosorbide dinitrate primarily involves its conversion into nitric oxide within the body:
Here are some key physical and chemical properties of isosorbide dinitrate:
Property | Value |
---|---|
Molecular Weight | 236.14 g/mol |
Physical Appearance | Ivory white crystalline powder |
Melting Point | 70 °C |
Solubility | Freely soluble in acetone |
Octanol/Water Partition Coefficient | 1.31 |
Presence of Ring | Furan |
Number of Chiral Centers | 4 |
These properties indicate that isosorbide dinitrate has favorable solubility characteristics for pharmaceutical formulations .
Isosorbide dinitrate has several significant applications:
The discovery of isosorbide dinitrate (ISDN) emerged from systematic pharmacological investigations at the University of Maryland School of Medicine during the 1930s. Researchers were initially exploring sugar alcohols and their anhydrides as potential carbohydrate substitutes for diabetic diets when they synthesized various polyol nitrate esters and evaluated their vasodilating properties. Contrary to prevailing scientific belief at the time, these studies demonstrated that the depressor and vasodilating actions were intrinsic to the molecular structure of these nitrate esters themselves, rather than resulting from hydrolysis and reduction to nitrite [1]. In 1940, researchers specifically synthesized 1,4:3,6-dianhydrosorbitol 2,5-dinitrate (later named isosorbide dinitrate) and documented its unique pharmacokinetic profile, noting that blood levels of the unhydrolyzed ester persisted for significantly longer periods compared to other nitrates then under investigation [1]. This persistence suggested therapeutic potential, though clinical validation would not emerge until decades later.
Early pharmacological studies revealed that ISDN and related organic nitrates inhibited arterial adenosine triphosphatase (ATPase), though this enzyme inhibition did not directly correlate with observed pharmacologic activity. The fundamental mechanism of action at the cellular level remained elusive during this initial research period, with scientists noting that "the mechanism of action of these drugs is not clearly understood at the cellular level" despite recognizing their vasodilatory effects [1]. The metabolic pathway was partially elucidated in 1967 when researchers demonstrated that ISDN underwent enzymatic conversion in vivo to its active metabolite, isosorbide-5-mononitrate, following oral administration, suggesting this mononitrate might represent the pharmacodynamically active moiety responsible for ISDN's clinical effects [1].
Table 1: Key Historical Milestones in Isosorbide Dinitrate Development
Year | Development Milestone | Significance |
---|---|---|
1930s | Polyol nitrate ester synthesis program | Discovery of vasodilatory properties in sugar alcohol nitrates |
1940 | First synthesis of ISDN | Identification of prolonged blood concentration profile |
1960s | Clinical validation in angina pectoris | Demonstrated prophylactic value and prolonged action |
1967 | Identification of active metabolite (ISMN) | Elucidation of metabolic activation pathway |
Industrial production of ISDN has evolved significantly from early laboratory-scale syntheses, with modern methods focusing on catalytic efficiency, reduction of impurities, and sustainable feedstocks. The fundamental chemical pathway involves a two-step process beginning with the dehydration of D-sorbitol to isosorbide, followed by nitration. The initial dehydration step presents substantial technical challenges due to competitive side reactions leading to degradation and polymerization, requiring precise control of reaction parameters and specialized catalysts to achieve high molar yields [9] [10]. Recent innovations have employed heterogeneous acid catalysts and advanced purification techniques to improve isosorbide production efficiency, which is critical as isosorbide serves as the precursor for ISDN synthesis [9].
The nitration step traditionally employed mixtures of concentrated nitric and sulfuric acids, but modern approaches reflected in patent literature have shifted toward safer, more controlled methodologies. Patent GB2358859A details enzymatic processes using esterases (including subtilisins and liver esterases) for regioselective synthesis, which offer improved selectivity and reduced environmental impact compared to classical nitration methods [2]. Chinese patent CN105476955A specifically addresses pharmaceutical-grade ISDN production for injectable formulations, implementing phosphate buffer systems (2.5-3 mol/L concentration at pH 5.7-6.3) to stabilize the compound during terminal sterilization and prevent nitrite formation—a significant impurity concern [4]. This represents a substantial improvement over earlier industrial methods where sterilization caused pH reduction and elevated nitrite levels, potentially leading to toxicological concerns including methemoglobinemia [4].
Recent advancements focus on biorefinery integration, with one demonstrated pathway utilizing Macrocystis pyrifera macroalgae as a sustainable sorbitol source. This process involves hydrolysis, sorbitol purification via ion-exchange chromatography, catalytic dehydration to isosorbide using sulfated zirconium catalysts, and finally dinitration with HNO₃/H₂SO₄ mixture under carefully controlled conditions [3]. The catalyst regeneration and solvent recycling (xylene, ethanol) in this process exemplify the industrial shift toward green chemistry principles and circular manufacturing approaches in ISDN production [3] [10].
Table 2: Evolution of Industrial Synthesis Methods for Isosorbide Dinitrate
Synthesis Era | Key Methods | Technological Advances |
---|---|---|
Early Industrial | Classical nitration (HNO₃/H₂SO₄) | Batch processing, limited impurity control |
Late 20th Century | Heterogeneous catalysis | Improved isosorbide yield from sorbitol |
Modern (Patent Landscape) | Enzymatic regioselective nitration | Enhanced selectivity, reduced byproducts |
Phosphate-buffered terminal sterilization | Reduced nitrite formation in injectables | |
Biorefinery-based production (macroalgae) | Sustainable feedstock integration |
The organic nitrate ester class encompasses several clinically significant vasodilators, with glyceryl trinitrate (GTN), isosorbide mononitrate (ISMN), and isosorbide dinitrate (ISDN) representing the most therapeutically utilized agents. ISDN occupies a unique position in this family due to its distinct bicyclic structure and dual nitrate groups, which confer intermediate pharmacokinetic properties between the rapid-onset/short-duration GTN and the long-acting ISMN [6]. All nitrate esters share a common mechanism of action through metabolic conversion to nitric oxide (NO), which activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels. This cGMP cascade ultimately leads to smooth muscle relaxation via reduced intracellular calcium availability and dephosphorylation of myosin light chains [6] [7]. However, significant differences exist in their metabolic activation pathways, bioavailability, and duration of action.
GTN undergoes rapid denitration catalyzed by mitochondrial aldehyde dehydrogenase (ALDH-2), resulting in near-immediate onset but brief duration of action (15-30 minutes). In contrast, ISDN requires enzymatic conversion primarily via glutathione S-transferases and cytochrome P450 enzymes in the liver, leading to a slower activation profile but more sustained effects [6]. This fundamental difference in biotransformation pathways explains ISDN's intermediate pharmacokinetic position: approximately 30 minutes onset when administered orally compared to GTN's almost immediate sublingual effect, and 4-6 hour duration versus GTN's transient activity [5] [7]. Importantly, ISDN undergoes hepatic conversion to two active metabolites: isosorbide-2-mononitrate and isosorbide-5-mononitrate (ISMN), the latter of which exhibits superior oral bioavailability (93% vs. ISDN's 25%) and a longer elimination half-life (4-5 hours) [5].
Structurally, ISDN's rigid bicyclic framework provides greater metabolic stability compared to GTN's flexible glycerol backbone, but less than ISMN's single nitrate group. This structural difference translates directly to therapeutic applications: GTN remains preferred for acute angina interruption, while ISDN and especially its metabolite ISMN are better suited for prophylactic management [6] [7]. From a drug discovery perspective, ISDN's molecular characteristics—including its moderate lipophilicity (LogP ≈ 1.2), molecular weight (236.14 g/mol), and balanced polarity—contribute to its favorable distribution profile across vascular compartments. These properties made ISDN particularly attractive for formulation development, leading to diverse delivery systems including sublingual tablets, oral sprays, and extended-release preparations that leverage its intermediate pharmacokinetics [5].
Table 3: Comparative Pharmacological Properties of Organic Nitrate Esters
Property | Glyceryl Trinitrate (GTN) | Isosorbide Dinitrate (ISDN) | Isosorbide-5-Mononitrate (ISMN) |
---|---|---|---|
Molecular Weight | 227.09 g/mol | 236.14 g/mol | 191.14 g/mol |
Onset of Action | 1-3 min (sublingual) | 15-30 min (oral) | 30-60 min (oral) |
Duration of Action | 15-30 min | 4-6 hours | 6-10 hours |
Primary Metabolic Pathway | ALDH-2 (mitochondrial) | GST/P450 → ISMN | Direct activity |
Bioavailability | <1% (extensive first-pass) | ~25% (variable) | ~93% (predictable) |
Active Metabolites | None significant | ISMN (major), 2-MN (minor) | None |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8